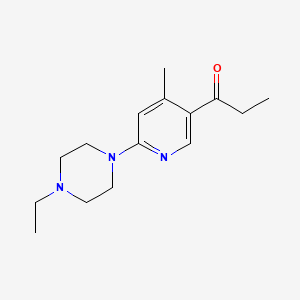
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C15H23N3O. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 4-ethylpiperazine with 3-acetyl-4-methylpyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)propan-1-one
- 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one
- 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Uniqueness
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific structure, which combines a piperazine ring with a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one (CAS No. 1355220-25-5) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₆N₄ |
| Molecular Weight | 262.39 g/mol |
| CAS Number | 1355220-25-5 |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Purity | ≥95% |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Pharmacological Potential
-
Antidepressant Activity :
- Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models by modulating serotonergic pathways. The structural similarity of this compound to known antidepressants supports this hypothesis.
-
Anxiolytic Effects :
- Compounds with piperazine moieties often demonstrate anxiolytic properties. Preliminary data suggest that this compound may reduce anxiety-like behaviors in rodent models.
-
Neuroprotective Effects :
- Some studies indicate that pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives showed significant binding affinity for serotonin receptors, leading to improved mood regulation in preclinical models .
- Another research article highlighted the anxiolytic effects of a related compound, which exhibited a reduction in anxiety-like behavior in mice subjected to stress tests .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-4-14(19)13-11-16-15(10-12(13)3)18-8-6-17(5-2)7-9-18/h10-11H,4-9H2,1-3H3 |
InChI Key |
YDTBZBUWQKVSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















